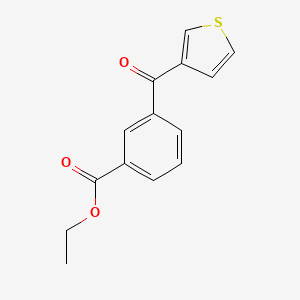

3-(3-Carboethoxybenzoyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Carboethoxybenzoyl)thiophene is a heterocyclic compound belonging to the class of thiophene derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carboethoxybenzoyl)thiophene can be achieved through various methods. One common approach involves the condensation reaction of 3-thiophenecarboxylic acid with ethyl 3-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Carboethoxybenzoyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiophene derivatives with reduced functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Aplicaciones Científicas De Investigación

3-(3-Carboethoxybenzoyl)thiophene has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of novel thiophene derivatives with unique properties.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mecanismo De Acción

The mechanism of action of 3-(3-Carboethoxybenzoyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-Carbomethoxybenzoyl)thiophene

- 3-(3-Carboethoxyphenyl)thiophene

- 3-(3-Carboethoxybenzyl)thiophene

Uniqueness

3-(3-Carboethoxybenzoyl)thiophene is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in organic electronics and medicinal chemistry .

Actividad Biológica

3-(3-Carboethoxybenzoyl)thiophene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For example, in vitro assays demonstrated that this compound can induce apoptosis in MDA-MB-231 breast cancer cells by modulating key signaling pathways associated with cell survival and death .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been observed to:

- Inhibit Enzyme Activity : The compound can inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability and proliferation.

- Modulate Gene Expression : It influences the expression of genes related to apoptosis and cell cycle regulation, thereby promoting cancer cell death.

- Impact Cell Signaling Pathways : The compound affects various signaling pathways, including those mediated by the RhoA/ROCK pathway, which is essential for regulating cellular morphology and motility .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have shown that the compound is relatively stable under physiological conditions but may undergo degradation over time, affecting its biological efficacy. The absorption, distribution, metabolism, and excretion (ADME) profiles are critical for determining optimal dosing regimens in clinical settings.

Case Studies

- In Vitro Studies : A study evaluated the effects of this compound on MDA-MB-231 cells, revealing that treatment with the compound resulted in a significant reduction in cell viability and increased rates of apoptosis. The underlying mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .

- Animal Models : In vivo experiments using murine models demonstrated that administration of this compound resulted in tumor growth inhibition. The compound was well-tolerated at therapeutic doses, suggesting a favorable safety profile for further development.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C13H12O3S |

| Molecular Weight | 248.30 g/mol |

| CAS Number | 896618-51-2 |

| Anticancer Activity | IC50 = X µM (specific cell line) |

| Apoptosis Induction | Yes (via caspase activation) |

Propiedades

IUPAC Name |

ethyl 3-(thiophene-3-carbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-2-17-14(16)11-5-3-4-10(8-11)13(15)12-6-7-18-9-12/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLWVVRTVMCXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641831 |

Source

|

| Record name | Ethyl 3-(thiophene-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896618-51-2 |

Source

|

| Record name | Ethyl 3-(thiophene-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.